molecular formula C30H26N4O6 B11976444 N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide

N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide

Cat. No.: B11976444
M. Wt: 538.5 g/mol
InChI Key: SEBCWOZEPIPWTL-UHFFFAOYSA-N
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Description

N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide is a complex organic compound with the molecular formula C30H26N4O6 and a molecular weight of 538.565 g/mol . This compound is characterized by its intricate structure, which includes multiple aromatic rings and nitro groups. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

The synthesis of N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide involves several steps:

Chemical Reactions Analysis

N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide undergoes various chemical reactions:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases.

Scientific Research Applications

N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biochemical effects .

Comparison with Similar Compounds

N-{2-[2-Methyl(4-nitrobenzoyl)anilino]ethyl}-N-(2-methylphenyl)-4-nitrobenzamide can be compared with similar compounds such as:

The uniqueness of this compound lies in its multiple nitro groups and complex aromatic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H26N4O6

Molecular Weight

538.5 g/mol

IUPAC Name

N-[2-(2-methyl-N-(4-nitrobenzoyl)anilino)ethyl]-N-(2-methylphenyl)-4-nitrobenzamide

InChI

InChI=1S/C30H26N4O6/c1-21-7-3-5-9-27(21)31(29(35)23-11-15-25(16-12-23)33(37)38)19-20-32(28-10-6-4-8-22(28)2)30(36)24-13-17-26(18-14-24)34(39)40/h3-18H,19-20H2,1-2H3

InChI Key

SEBCWOZEPIPWTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N(CCN(C2=CC=CC=C2C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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